4-Bromophenylacetonitrile

Beschreibung

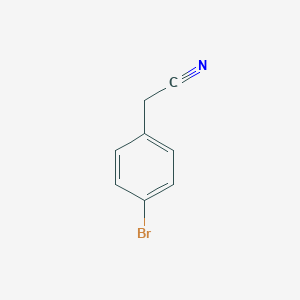

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHFWRBXPQDZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051774 | |

| Record name | 4-Bromophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16532-79-9 | |

| Record name | (4-Bromophenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16532-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016532799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Bromophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 4-Bromophenylacetonitrile, a key intermediate in the synthesis of various organic compounds. The information is presented to support research, development, and quality control activities.

Core Physical and Chemical Data

This compound, also known as 4-bromobenzyl cyanide, is a crystalline solid at room temperature.[1][2][3] Its chemical structure consists of a phenyl ring substituted with a bromine atom and an acetonitrile (B52724) group. The accurate determination of its physical properties is crucial for its application in chemical synthesis and drug development.

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Notes |

| CAS Number | 16532-79-9 | [1][2][4][5][6][7][8][9] |

| Molecular Formula | C₈H₆BrN | [1][2][4][5][6] |

| Molecular Weight | 196.04 g/mol | [1][4][5][6][7][10] |

| Appearance | White to off-white or pale yellow crystalline powder/solid.[1][2][3] | Solid at 20°C.[4] |

| Melting Point | 47-49 °C | [1][5][7] |

| Boiling Point | 118 °C at 3 mmHg | [4] |

| Solubility | Soluble in methanol, acetone, chloroform, and ether.[1][4] Slightly soluble in water.[11] | --- |

| Flash Point | 113 °C | Closed cup.[5][12] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus (such as a Thiele tube with a heating oil bath or a digital melting point apparatus) is used.

-

Procedure: The capillary tube is placed in the apparatus alongside a thermometer. The sample is heated slowly and uniformly.

-

Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is reported as the melting point. For accurate determination, the heating rate should be slow, around 1-2°C per minute, near the expected melting point.

Boiling Point Determination (at Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is standard.

Methodology:

-

Apparatus: A distillation setup equipped with a vacuum pump, a manometer to measure the pressure, and a suitable heating mantle is used.

-

Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 3 mmHg).

-

Heating and Observation: The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded. This temperature is the boiling point at that specific pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, acetone, chloroform, ether) are chosen.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 25 mg) is placed in a test tube.

-

Titration and Observation: The solvent is added in small, measured portions (e.g., 0.75 mL increments) with vigorous shaking after each addition. The solubility is observed and can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by finding the amount of solvent required to dissolve a specific amount of the solute.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a typical workflow for the physical characterization of a crystalline organic compound like this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. researchgate.net [researchgate.net]

- 9. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. youtube.com [youtube.com]

- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

Molecular weight and formula of 4-Bromophenylacetonitrile.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromophenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and organic materials. This document details its chemical and physical properties, provides experimental protocols for its synthesis and purification, and outlines methods for its analysis.

Core Properties of this compound

This compound, also known as 4-bromobenzyl cyanide, is a crystalline solid at room temperature. Its chemical structure consists of a phenyl ring substituted with a bromine atom and an acetonitrile (B52724) group.

| Property | Value |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.04 g/mol [1] |

| CAS Number | 16532-79-9 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 47-49 °C |

| Boiling Point | 116-118 °C at 3 mmHg |

| Density | 1.49 g/cm³ |

| Solubility | Sparingly soluble in chloroform (B151607) and ethyl acetate (B1210297); slightly soluble in water. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt.

Experimental Protocol: Synthesis from 4-Bromobenzyl Bromide

This protocol is based on the reaction of 4-bromobenzyl bromide with potassium cyanide in a suitable solvent.[2]

Materials:

-

4-Bromobenzyl bromide

-

Potassium cyanide (KCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethyl acetate

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Chloroform

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium cyanide (0.3 g, 4.5 mmol) in 15 mL of DMSO.

-

Heat the mixture to 90°C with stirring for 1 hour to ensure complete dissolution of the potassium cyanide.

-

Slowly add 4-bromobenzyl bromide (1.0 g, 4.0 mmol) to the reaction mixture. The solution will typically turn dark red.

-

Maintain the reaction at 90°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 9:1 mixture of chloroform and hexane as the eluent.

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of distilled water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (4 x 10 mL).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a 9:1 chloroform/hexane solvent system to yield this compound as a white solid.[3]

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization

This is a general procedure that can be adapted for this compound. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as ethanol (B145695) or isopropanol.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, isopropanol)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.

-

Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid using an excess of solvent.

-

If there are any insoluble impurities, perform a hot gravity filtration.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

-

Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum or in a desiccator.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium with a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Scan Range: A mass range of 40-400 amu is typically sufficient.

The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for structural elucidation.

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic protons will typically appear as two doublets in the range of 7.2-7.6 ppm. The methylene protons will appear as a singlet around 3.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The nitrile carbon will appear around 117 ppm, the methylene carbon around 22 ppm, and the aromatic carbons between 120 and 135 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Other characteristic peaks will be observed for the aromatic C-H and C-C bonds.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and organic synthesis. For more detailed information, consulting peer-reviewed literature and safety data sheets is recommended.

References

An In-depth Technical Guide to the Solubility of 4-Bromophenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromophenylacetonitrile (also known as 4-bromobenzyl cyanide) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in synthesis, formulation, and other laboratory applications.

Core Topic: Solubility Profile of this compound

This compound is a crystalline solid that serves as a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development.

Quantitative Solubility Data

| Organic Solvent | Solvent Class | Qualitative Solubility | Source(s) |

| Acetone | Ketone | Soluble | [2] |

| Chloroform | Halogenated Hydrocarbon | Soluble | [2] |

| Diethyl Ether | Ether | Soluble | [2] |

| Ethanol (B145695) | Alcohol | Soluble | [2] |

| Methanol | Alcohol | A 5% solution forms a crystalline powder, suggesting high solubility. | |

| Ethyl Acetate | Ester | Sparingly Soluble | |

| Water | Aqueous | Slightly Soluble / Insoluble | [1][3] |

Note: The information in this table is based on qualitative statements from chemical suppliers and safety data sheets. Quantitative values (e.g., in g/100 mL or mol/L) at specific temperatures are not currently published.

For structurally similar compounds, such as 4-methylphenylacetonitrile, it is noted to be soluble in organic solvents like ethanol and acetone, while having low solubility in water.[2] Phenylacetonitrile is also described as insoluble in water.[4] This aligns with the expected behavior of this compound, where the nonpolar aromatic ring and the weakly polar nitrile group dominate its solubility characteristics, favoring dissolution in organic solvents over water.

Experimental Protocols for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust and widely accepted methodology, the Shake-Flask Method, which can be followed by either gravimetric or UV-Vis spectroscopic analysis to determine the concentration of the saturated solution.[5][6][7]

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.[8]

1. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvent (analytical grade or higher)

-

Glass vials or flasks with airtight screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

For Gravimetric Analysis: Evaporating dish, oven

-

For UV-Vis Spectroscopic Analysis: UV-Vis spectrophotometer, quartz cuvettes

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[9]

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.[7]

-

Analysis: Determine the concentration of this compound in the clear, saturated filtrate using one of the following methods:

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.[9]

-

Pipette a known volume of the saturated filtrate into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound (47-49 °C) until a constant weight is achieved.[3]

-

The final weight of the residue represents the mass of this compound dissolved in the known volume/mass of the solvent.[10]

-

-

UV-Vis Spectroscopic Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration). Aromatic compounds typically show strong UV absorbance.[11][12]

-

Accurately dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate and use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

-

3. Data Presentation:

The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by two common analytical techniques.

References

- 1. 4-Bromobenzyl cyanide(16532-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. CAS 2947-61-7: 4-Methylphenylacetonitrile | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. researchgate.net [researchgate.net]

- 12. staff.hnue.edu.vn [staff.hnue.edu.vn]

Chemical structure and IUPAC name of 4-Bromophenylacetonitrile.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromophenylacetonitrile, a key intermediate in organic synthesis and drug discovery. It covers the compound's chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis and derivatization.

Chemical Structure and IUPAC Nomenclature

This compound, also known by synonyms such as 4-bromobenzyl cyanide and 2-(4-bromophenyl)acetonitrile, is an aromatic nitrile.[][2][3] Its structure consists of a phenyl ring substituted with a bromine atom at the para-position (position 4) and an acetonitrile (B52724) group.

-

Molecular Structure:

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound, providing a reference for its physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Weight | 196.04 g/mol | [2][3][5][6] |

| Appearance | Off-white to white crystalline solid, powder, or chunks | [][7][8] |

| Melting Point | 47-49 °C | [7][8][9] |

| Solubility | Sparingly soluble in Chloroform and Ethyl Acetate (B1210297). Soluble in Methanol. | [][7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| CAS Number | 16532-79-9 | [2][5][6] |

| EC Number | 240-602-2 | [4] |

| InChI | 1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | [2] |

| SMILES String | Brc1ccc(CC#N)cc1 | |

| Topological Polar Surface Area | 23.8 Ų | [7] |

Experimental Protocols

This compound is a versatile reagent. Detailed below are established experimental protocols for its synthesis and its application as a precursor in further chemical transformations.

Synthesis of this compound from 4-Bromobenzyl Bromide

A common and direct method for synthesizing this compound is through the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt.[10]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve potassium cyanide (KCN) (4.5 mmol) in 15 mL of dimethyl sulfoxide (B87167) (DMSO). Heat the mixture to 90°C with stirring for 1 hour.[11]

-

Reagent Addition: Slowly add 4-bromobenzyl bromide (4.0 mmol) to the heated KCN solution. The mixture will typically turn dark red.[10][11]

-

Reaction Monitoring: Maintain the reaction at 90°C for 2 hours. Monitor the consumption of the starting material using thin-layer chromatography (TLC) with a mobile phase of chloroform/hexane (9:1).[10][11]

-

Work-up: Once the reaction is complete, cool the mixture and pour it into 100 mL of distilled water.[11]

-

Extraction: Extract the aqueous mixture with ethyl acetate (4 x 10 mL).[11]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography using a chloroform/hexane (9:1) eluent to yield this compound as a white solid.[11] An 86% yield has been reported for this method.[11]

Synthesis of α,α-dimethyl-4-bromophenylacetonitrile

This compound serves as a starting material for the synthesis of other important intermediates, such as α,α-dimethyl-4-bromophenylacetonitrile.[11]

Protocol:

-

Reaction Setup: Dissolve this compound as the raw material in a suitable reaction solvent like benzene.[11]

-

Reagent Addition: In the presence of a phase transfer catalyst and an alkali solution, react the solution with a methylating agent at a low temperature.[11]

-

Post-Processing: After the reaction is complete, perform standard work-up procedures to isolate the target product.[11]

-

Purity and Yield: This process has been reported to yield α,α-dimethyl-4-bromophenylacetonitrile with a purity greater than 99% (as determined by gas chromatography) and in yields ranging from 84% to 90%.[11]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of pharmaceuticals and advanced organic materials.[][11][12] The cyano group is a key functional group found in numerous small molecule drugs.[11]

-

Pharmaceutical Intermediates: It is a key intermediate in the preparation of 4-bromophenylacetic acid, which is a starting material for drugs like Bilastine and Fexofenadine.[13] It is also used in the synthesis of the antihistamine Brompheniramine.[13]

-

Material Science: The compound has been utilized in the synthesis of new fluorene-based alternating polymers and light-emitting copolymers for applications in organic light-emitting diodes (OLEDs).[6]

-

Chemical Research: It serves as a chemical model for studying and analyzing the human buccal absorption of pharmaceuticals.[][12]

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic pathways involving this compound.

Caption: Synthesis pathway of this compound.

Caption: Key synthetic transformations of this compound.

References

- 2. Benzeneacetonitrile, 4-bromo- [webbook.nist.gov]

- 3. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. modychem.co [modychem.co]

- 8. This compound, 98% 16532-79-9 India [ottokemi.com]

- 9. CAS # 16532-79-9, this compound, 4-Bromobenzyl cyanide - chemBlink [ww.chemblink.com]

- 10. This compound | 16532-79-9 | Benchchem [benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

Key synonyms for 4-Bromophenylacetonitrile like 4-bromobenzyl cyanide.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on 4-Bromophenylacetonitrile, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document provides a thorough overview of its chemical synonyms, quantitative properties, and detailed experimental protocols for its synthesis and derivatization.

Core Synonyms and Identification

This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing. The primary identifier for this compound is its CAS Number: 16532-79-9.[1]

| Synonym | Source |

| 4-Bromobenzyl cyanide | Common Name[2][3][4][5][6] |

| 2-(4-Bromophenyl)acetonitrile | IUPAC Name[2][3] |

| Benzeneacetonitrile, 4-bromo- | Chemical Abstracts Name[2][3] |

| p-Bromophenylacetonitrile | Common Abbreviation[2] |

| 4-Bromobenzeneacetonitrile | Alternative Name[2] |

| p-Bromobenzyl cyanide | Common Abbreviation[2] |

| (4-bromophenyl)acetonitrile | Alternative Name[2] |

| ACETONITRILE, (p-BROMOPHENYL)- | Alternative Name[2] |

| NSC 84174 | National Cancer Institute ID[2] |

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below, offering a quick reference for its physical and chemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrN | [2][3] |

| Molecular Weight | 196.04 g/mol | [2] |

| CAS Number | 16532-79-9 | [2][3] |

| Appearance | Off-white to white crystalline powder/solid | [3] |

| Melting Point | 47-49 °C | [3][6] |

| Boiling Point | 116-118°C at 3 mmHg | [7] |

| Flash Point | 113 °C (closed cup) | [6] |

| Purity | >98.0% (GC) | [5] |

| Solubility | Soluble in methanol (B129727), chloroform, ethyl acetate (B1210297) | [3][] |

| InChI Key | MFHFWRBXPQDZSA-UHFFFAOYSA-N | [2] |

| SMILES | Brc1ccc(CC#N)cc1 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and derivatization of this compound are crucial for its application in research and development. The following sections provide established experimental protocols.

Protocol 1: Synthesis of this compound from 4-Bromobenzyl Bromide

This protocol details a common method for the synthesis of this compound via nucleophilic substitution.

Materials:

-

4-Bromobenzyl bromide

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO) or Ethanol

-

Ethyl acetate

-

Distilled water

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Chloroform

Procedure:

-

In a round-bottom flask, dissolve potassium cyanide (4.5 mmol) in 15 ml of DMSO and heat the mixture to 90°C for 1 hour.[3]

-

Slowly add 4-bromobenzyl bromide (4.0 mmol) to the heated solution. The mixture will turn dark red.[3]

-

Maintain the reaction at 90°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform/hexane (9:1).[3]

-

After the reaction is complete, pour the mixture into 100 mL of distilled water.[3]

-

Extract the aqueous layer with ethyl acetate (4 x 10 mL).[3]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[3]

-

Filter the drying agent and concentrate the organic phase under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography using a chloroform/hexane (9:1) eluent to obtain this compound as a white solid.[3]

Protocol 2: Oxidative Dimerization of this compound

This protocol describes the synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile, a derivative of this compound.

Materials:

-

This compound

-

Sodium methoxide (B1231860) (NaOMe)

-

Iodine (I₂)

-

Anhydrous methanol

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium thiosulfate (B1220275) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol under stirring.[2]

-

Add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature and stir for 15-20 minutes.[2]

-

Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.[2]

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.[2]

-

Quench the reaction by adding 1 M HCl until the solution is acidic.[2]

-

Remove the methanol under reduced pressure.[2]

-

Add water to the residue and extract the product with diethyl ether (3 times).[2]

-

Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.[2]

-

Dry the organic layer over anhydrous magnesium sulfate.[2]

-

Filter and evaporate the solvent to obtain the crude product. Purify by recrystallization from a suitable solvent like ethanol/water.[2]

Visualized Workflows and Pathways

To further elucidate the chemical transformations and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthesis of this compound.

Caption: Oxidative Dimerization Workflow.

Caption: Palladium-Catalyzed Cyanation of Aryl Bromides.

References

- 1. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 5. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

- 6. This compound | 16532-79-9 | Benchchem [benchchem.com]

- 7. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fundamental reactivity of the nitrile group in 4-Bromophenylacetonitrile.

An In-depth Technical Guide on the Fundamental Reactivity of the Nitrile Group in 4-Bromophenylacetonitrile

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 4-bromobenzyl cyanide, is a pivotal intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and functional materials.[1][2][3] Its chemical versatility stems from three primary reactive sites: the aromatic ring, the benzylic position, and the nitrile group. This technical guide focuses exclusively on the fundamental reactivity of the nitrile (-C≡N) group, a versatile functional moiety that serves as a gateway to a diverse array of chemical transformations. This document provides a detailed exploration of the core reactions of the nitrile group in this specific molecule, including hydrolysis, reduction, reactions with organometallics, and cycloadditions. Detailed experimental protocols for key transformations are provided, quantitative data is summarized in tabular format, and reaction pathways and workflows are illustrated with diagrams generated using Graphviz DOT language.

Core Reactivity of the Nitrile Group

The nitrile functional group's reactivity is dictated by the carbon-nitrogen triple bond. This bond is highly polarized, with the nitrogen atom being more electronegative, which confers a significant electrophilic character on the carbon atom.[4][5][6] This electrophilicity is the cornerstone of its chemistry, making it susceptible to attack by a wide range of nucleophiles.[7][8] A resonance structure can be drawn that places a formal positive charge on the carbon, further illustrating its electrophilic nature.[6][7]

The presence of the 4-bromophenyl ring influences the nitrile group's reactivity through inductive and resonance effects. The electron-withdrawing nature of the bromine atom can slightly enhance the electrophilicity of the nitrile carbon. Furthermore, the benzylic protons adjacent to the nitrile group are acidic and can be removed by a strong base, allowing for alkylation at the alpha-carbon.[1][8]

Key Transformations of the Nitrile Group

The electrophilic carbon of the nitrile in this compound is the site for several fundamental and synthetically useful transformations.

Hydrolysis to 4-Bromophenylacetic Acid

One of the most common reactions is the hydrolysis of the nitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[4][6] The resulting product, 4-bromophenylacetic acid, is a valuable precursor for synthesizing esters, amides, and is a key starting material for pharmaceuticals like Bilastine and Fexofenadine.[9] Basic hydrolysis using sodium hydroxide (B78521) is a common and high-yielding method.[9]

Reduction to 2-(4-bromophenyl)ethan-1-amine

The nitrile group can be reduced to a primary amine, a critical transformation for introducing a basic nitrogen center, a common feature in many bioactive molecules.[10] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion.[4][5][6] The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon.[5][7] An alternative method is catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon.[10]

Reaction with Grignard Reagents to form Ketones

The addition of organometallic reagents, such as Grignard reagents, to the nitrile group provides a direct route to ketones.[4][11] The Grignard reagent's carbanion acts as a nucleophile, attacking the electrophilic nitrile carbon to form an imine anion intermediate.[5][7] Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone.[11] This reaction is a powerful tool for carbon-carbon bond formation.[12]

[3+2] Cycloaddition to form Tetrazoles

The nitrile group can participate in [3+2] cycloaddition reactions with azide (B81097) ions to form tetrazoles.[13][14] Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[14][15] This reaction is typically promoted by a Lewis acid, such as zinc bromide, or conducted under conditions that generate hydrazoic acid in situ.[16]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16532-79-9 | [2][17][18] |

| Molecular Formula | C₈H₆BrN | [2][3][17] |

| Molecular Weight | 196.04 g/mol | [2][17][18] |

| Alternate Names | 4-Bromobenzyl cyanide, 2-(4-Bromophenyl)acetonitrile | [2][3][18] |

| Appearance | White solid / Chunks or pellets | [1][18] |

| Topological Polar Surface Area | 23.8 Ų | [3][18] |

| H-Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 1 | [3] |

Table 2: Summary of Key Reactions and Reported Yields

| Reaction | Product | Reagents & Conditions | Reported Yield | Reference |

| Synthesis | This compound | 4-Bromobenzyl bromide, KCN, DMSO, 90°C, 2h | 86% | [1] |

| Synthesis | This compound | (4-bromophenyl)boronic acid, α-aminoacetonitrile HCl, NaNO₂, Toluene (B28343)/H₂O, 50°C | 82% | [1] |

| α,α-Dimethylation | a,a-dimethyl-4-bromo-phenylacetonitrile | Methylating reagent, phase transfer catalyst, alkali solution, benzene | 84-90% | [1] |

| Hydrolysis | 4-Bromophenylacetic acid | NaOH, Water, Reflux (90-100°C), 6-8h | 98% (Purity >99%) | [9] |

| Cyclocondensation | 2-(4-bromobenzyl)-benzimidazole | o-phenylenediamine, H₃PO₄/Polyphosphoric acid | Not specified | [1] |

Experimental Protocols

Protocol for Hydrolysis to 4-Bromophenylacetic Acid

This protocol is based on the high-yield basic hydrolysis method.[9]

-

Setup : To a 500 mL round-bottom flask equipped with a reflux condenser, add this compound.

-

Reagent Addition : Add a solution of sodium hydroxide (e.g., 2.25g) dissolved in water (e.g., 25ml).

-

Reaction : Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature.

-

Purification :

-

Wash the reaction mass with a small volume of toluene (e.g., 5-15 mL) to remove organic impurities.

-

Perform a carbon treatment to decolorize the solution.

-

Carefully adjust the pH of the aqueous solution to 2-3 using a suitable acid (e.g., HCl). This will precipitate the product.

-

-

Isolation : Collect the solid product by filtration, wash with cold water, and dry at 65-73°C to obtain pure 4-bromophenylacetic acid.

Caption: General experimental workflow for the hydrolysis of this compound.

Protocol for Reduction to 2-(4-bromophenyl)ethan-1-amine (General)

This is a generalized protocol based on the known reactivity of nitriles with LiAlH₄.[4][7][10]

-

Setup : To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) in a suitable anhydrous ether solvent (e.g., diethyl ether or THF).

-

Reagent Addition : Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The reaction can be gently refluxed to ensure completion.

-

Workup (Fieser method) :

-

Cool the reaction mixture back to 0°C.

-

Carefully and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

-

Stir the resulting granular precipitate vigorously for 15-30 minutes.

-

-

Isolation : Filter off the aluminum salts and wash them thoroughly with the ether solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the primary amine.

Protocol for Reaction with Grignard Reagent (General)

This is a generalized protocol for the synthesis of a ketone from this compound.[4][11]

-

Setup : In an oven-dried flask under an inert atmosphere, place a solution of this compound in an anhydrous ether solvent (e.g., THF).

-

Reagent Addition : Add the desired Grignard reagent (e.g., Methylmagnesium bromide in THF) dropwise to the nitrile solution at 0°C.

-

Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Workup :

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous acid (e.g., 1M HCl).

-

Continue stirring until the intermediate imine is fully hydrolyzed to the ketone.

-

-

Isolation : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Reaction Pathways and Mechanisms

Caption: Key synthetic pathways originating from the nitrile group of this compound.

Caption: Simplified mechanism for the base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. modychem.co [modychem.co]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nitrile - Wikipedia [en.wikipedia.org]

- 9. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. chalcogen.ro [chalcogen.ro]

- 15. research.rug.nl [research.rug.nl]

- 16. scispace.com [scispace.com]

- 17. This compound synthesis - chemicalbook [chemicalbook.com]

- 18. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Procurement and Application of 4-Bromophenylacetonitrile for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4-Bromophenylacetonitrile, a key building block in organic synthesis and pharmaceutical research. This document details commercial supplier information, purchasing protocols, and established experimental procedures to assist researchers in its effective procurement and application.

Commercial Suppliers and Product Specifications

This compound is readily available from a variety of commercial suppliers, catering to a range of research and development needs. Purity levels and available quantities vary by supplier, allowing for procurement tailored to specific experimental scales and quality requirements. Below is a summary of prominent suppliers and their typical product offerings.

| Supplier | Typical Purity | Available Pack Sizes | Additional Information |

| Sigma-Aldrich (Merck) | ≥98% | 1 g, 5 g, 25 g, 100 g | Offers detailed safety and technical data sheets. |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | 25 g, 100 g | Provides specification sheets and certificates of analysis.[1] |

| Apollo Scientific | 98% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g | Offers bulk inquiries and various pack sizes.[2] |

| BOC Sciences | ≥95% | Inquire for details | Specializes in a wide range of chemical products for research.[] |

| S D Fine-Chem Limited | Min. 98% (GC) | 100 g, 500 g, 5 kg, 25 kg | Indian supplier offering laboratory and synthesis grade products.[4] |

| Otto Chemie Pvt Ltd | 98% | 25 g, 100 g | Indian supplier catering to pharmaceutical and biochemical industries.[5] |

| NSR Laboratories Pvt. Ltd. | 99% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Indian manufacturer providing high-purity bulk quantities.[6] |

Purchasing Process for Research Chemicals

The procurement of specialized chemicals such as this compound for research purposes follows a structured process to ensure safety, compliance, and proper handling. The following workflow outlines the key steps involved.

Key Considerations in the Purchasing Process:

-

Institutional Policies: Researchers should always adhere to their institution's specific procurement policies and guidelines for chemical purchasing.[7][8]

-

Safety Data Sheets (SDS): Always obtain and review the SDS prior to purchase to understand the hazards and handling requirements.

-

Regulatory Compliance: Be aware of any specific regulations or permits required for purchasing certain chemicals.[7]

-

Purity and Grade: Select the appropriate chemical grade (e.g., reagent, laboratory, technical) based on the experimental requirements.[9]

-

Quantity: Order the smallest quantity necessary for the intended experiments to minimize waste and storage hazards.[7]

Experimental Protocols and Applications

This compound is a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[10]

Synthesis of a,a-dimethyl-4-bromophenylacetonitrile

This protocol describes the methylation of this compound.

Methodology:

-

Dissolve this compound as the raw material in a benzene (B151609) reaction solvent.

-

In the presence of a phase transfer catalyst and an alkali solution, react the solution with a methylating reagent at a low temperature.

-

After the reaction is complete, perform post-processing of the reaction product to isolate the target compound.

-

This process has been reported to yield the product with a purity of over 99% (as determined by gas chromatography) and in yields ranging from 84% to 90%.[10]

Synthesis of 2-(4-bromobenzyl)-benzimidazole

This protocol outlines the synthesis of a benzimidazole (B57391) derivative.

Methodology:

-

Use this compound and o-phenylenediamine (B120857) as the starting materials.

-

The synthesis is carried out under the catalysis of a mixed acid of phosphoric acid and polyphosphoric acid.[10]

Oxidative Dimerization to 2,3-Bis(4-bromophenyl)fumaronitrile

This protocol details the synthesis of a fumaronitrile (B1194792) derivative, a valuable building block for advanced materials.[11]

Methodology:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (B129727).

-

To the stirred solution, add sodium methoxide (B1231860) (1.1 eq) portion-wise at room temperature and stir the mixture for 15-20 minutes.

-

Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform a standard work-up procedure to isolate the crude product.

-

Purify the crude product by appropriate methods, such as recrystallization or column chromatography.[11]

Signaling Pathways and Logical Relationships

The utility of this compound in drug discovery and materials science stems from its ability to participate in a variety of chemical transformations. The following diagram illustrates a simplified logical relationship of its synthetic applications.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate protective clothing, gloves, and eye/face protection.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.

References

- 1. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 16532-79-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. BROMOPHENYLACETONITRILE [sdfine.com]

- 5. This compound, 98% 16532-79-9 India [ottokemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 4.11 Chemical Purchasing | Environment, Health and Safety [ehs.cornell.edu]

- 8. quora.com [quora.com]

- 9. sciencebuddies.org [sciencebuddies.org]

- 10. Page loading... [wap.guidechem.com]

- 11. benchchem.com [benchchem.com]

Technical Guide to 4-Bromophenylacetonitrile: Hazards and Safe Handling Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential hazards associated with 4-Bromophenylacetonitrile (CAS No. 16532-79-9), also known as 4-bromobenzyl cyanide, and outlines detailed precautions for its safe handling, storage, and disposal. The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and respond effectively to emergencies.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also a skin and eye irritant and may cause respiratory irritation.[1][2][3] The compound is a lachrymator, meaning it can cause tearing.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | Toxic if swallowed / Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term | Category 3 | Harmful to aquatic life with long lasting effects |

Table 1: GHS Hazard Classification for this compound.[1][2][4]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is presented below.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₆BrN |

| Molecular Weight | 196.05 g/mol |

| Appearance | Light brown solid |

| Melting Point | 47-49 °C |

| Flash Point | 152 °C (closed cup) |

| Vapor Density | 6.76 |

| Solubility in Water | Slightly soluble |

Table 2: Physicochemical Properties of this compound.[5][6]

Toxicological Data

| Test Type | Species | Route | Value |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 202 mg/kg |

| LD50 (Lethal Dose, 50%) | Mouse | Intravenous | 56 mg/kg |

| EC50 (Effective Concentration, 50%) | Bacteria (Phytobacterium phosphoreum) | - | 0.14-0.19 mg/L (Microtox test) |

Table 3: Acute Toxicity Data for this compound.[3][6][7]

Experimental Protocols for Toxicological Assessment

The toxicological data presented are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are general descriptions of the methodologies for the relevant toxicity tests.

Acute Oral Toxicity (Representative Protocol based on OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance.[8][9]

-

Test Animals: Healthy, young adult rats (typically females) are used.[8]

-

Procedure: The test substance is administered in a stepwise procedure where three animals are used at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[9] The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]

-

Endpoint: The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of three additional animals with the same dose, or dosing of three additional animals at the next higher or the next lower dose level.

Acute Dermal Toxicity (Representative Protocol based on OECD 402)

This test assesses the potential for a substance to cause toxicity through skin contact.[11][12]

-

Test Animals: Adult rats (200-300g), typically females, with healthy, intact skin are used.[13]

-

Procedure: The fur is removed from the dorsal/flank area of the animal. The test substance is applied uniformly over an area of at least 10% of the total body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[13][14]

-

Observation: Animals are observed for signs of toxicity daily for at least 14 days.[12]

-

Endpoint: The LD50 is calculated based on the mortality observed at different dose levels.

Acute Inhalation Toxicity (Representative Protocol based on OECD 403)

This method evaluates the health hazards from short-term exposure to an inhaled substance.[1][5][15]

-

Test Animals: Young adult rats are the preferred species.[16]

-

Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation exposure system for a predetermined duration, typically 4 hours.[1][15] At least three concentrations are usually tested.

-

Observation: Animals are observed for at least 14 days for mortality and signs of toxicity.[1][16]

-

Endpoint: The median lethal concentration (LC50) is estimated.[15]

Skin Irritation (Representative Protocol based on OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[4][17]

-

Test Animals: The albino rabbit is the preferred laboratory animal.[18]

-

Procedure: A single dose of the test substance is applied to a small area of skin (approximately 6cm²) under a semi-occlusive patch for 4 hours.[17][18]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[17]

-

Endpoint: The substance is considered an irritant if the observed responses persist.[4][18]

Eye Irritation (Representative Protocol based on OECD 405)

This test is designed to assess the potential of a substance to cause irritation or corrosion to the eyes.[2][7]

-

Test Animals: Healthy young albino rabbits are typically used.[19]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[2][6]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[2]

-

Endpoint: The degree of eye irritation is evaluated by scoring the lesions observed.[6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that an eyewash station and a safety shower are readily accessible.

Personal Protective Equipment

-

Eye Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH/MSHA-approved respirator.

Handling Procedures

-

Avoid contact with eyes, skin, and clothing.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

-

Keep the container tightly closed when not in use.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical aid.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Accidental Release Measures

-

Spills/Leaks: Evacuate the area. Wear appropriate personal protective equipment. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Provide ventilation.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: Logical relationship of handling precautions for this compound.

Caption: Experimental workflow for handling a spill of this compound.

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 2. nucro-technics.com [nucro-technics.com]

- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. eurolab.net [eurolab.net]

- 6. oecd.org [oecd.org]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. researchgate.net [researchgate.net]

- 9. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 10. scribd.com [scribd.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 16. oecd.org [oecd.org]

- 17. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Bromophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of 4-Bromophenylacetonitrile (CAS No. 16532-79-9). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. While specific quantitative thermal analysis data, such as onset decomposition temperatures from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), are not publicly available in the reviewed literature, this guide synthesizes information from safety data sheets and related chemical literature to provide a robust understanding of the compound's stability profile. This guide also furnishes detailed, standardized experimental protocols for conducting such thermal analyses and outlines the expected decomposition products.

Introduction

This compound, also known as 4-bromobenzyl cyanide, is a versatile intermediate in organic synthesis, frequently employed in the pharmaceutical and chemical industries. Its structure, featuring a brominated aromatic ring and a nitrile group, makes it a valuable building block for a variety of more complex molecules. An understanding of the thermal stability of this compound is critical for ensuring safe handling, storage, and reaction conditions, as well as for predicting potential degradation pathways that could impact product purity and safety.

This guide addresses a notable gap in readily available technical data by consolidating known information and providing standardized methodologies for researchers to assess the thermal properties of this compound in their own laboratories.

Thermal Stability Profile

Based on available safety and technical data, this compound is considered stable under normal temperatures and pressures. However, exposure to high temperatures can lead to decomposition, releasing irritating and toxic gases and vapors.

Conditions to Avoid:

-

High temperatures

-

Incompatible materials, including strong oxidizing agents and strong bases.

Quantitative Thermal Analysis Data

A thorough search of scientific literature and chemical safety databases did not yield specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound. Therefore, parameters such as the onset decomposition temperature, the temperature of maximum weight loss, and the enthalpy of decomposition have not been publicly documented. The safety data sheets for this compound explicitly state that the decomposition temperature is "not available".

To determine these critical parameters, experimental analysis using TGA and DSC is required. Detailed protocols for these analyses are provided in Section 4.

Decomposition Products

In the event of thermal decomposition, this compound is expected to break down into several hazardous substances. The primary identified hazardous decomposition products are:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen bromide (HBr)

The formation of these products is consistent with the elemental composition of this compound (C8H6BrN). The presence of bromine in the molecule leads to the release of corrosive hydrogen bromide gas upon decomposition.

Table 1: Summary of Known Decomposition Information

| Parameter | Information | Source Citation |

| Stability | Stable under normal temperatures and pressures. | |

| Conditions to Avoid | Incompatible materials (strong oxidizing agents, strong bases). | |

| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide. | |

| Quantitative Decomposition Temperature | Not available. |

Experimental Protocols for Thermal Analysis

To determine the quantitative thermal stability parameters for this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. High-purity indium and other appropriate standards should be used for temperature calibration.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen (or air, if oxidative decomposition is being studied) with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass of the sample (%) as a function of temperature (°C).

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Determine the temperature of maximum rate of weight loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).

-

Record the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic decomposition events and their associated enthalpy.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan should be used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) as a function of temperature (°C).

-

Determine the melting point (Tm) from the peak of the endothermic melting event.

-

Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.

-

Identify any exothermic peaks, which would indicate a decomposition event. Determine the onset temperature (Tonset) and the enthalpy of decomposition (ΔHdecomp) for any such events.

-

Visualized Workflows and Pathways

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC Analysis.

Hypothetical Decomposition Pathway

Caption: Expected Thermal Decomposition Products.

Conclusion

While this compound is stable under standard conditions, it is susceptible to thermal decomposition at elevated temperatures, leading to the formation of hazardous products including nitrogen oxides, carbon oxides, and hydrogen bromide. A critical gap exists in the public domain regarding the quantitative thermal stability data for this compound. The detailed TGA and DSC protocols provided in this guide offer a standardized approach for researchers to determine these crucial safety and process parameters. The findings from such analyses will be invaluable for ensuring the safe and effective use of this compound in research and development. It is strongly recommended that this experimental work be conducted to fully characterize the thermal profile of this important chemical intermediate.

Methodological & Application

Synthesis of 4-bromophenylethylamine from 4-Bromophenylacetonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromophenylethylamine, a valuable building block in pharmaceutical and chemical research, from the starting material 4-bromophenylacetonitrile. The primary transformation involves the reduction of the nitrile functional group to a primary amine. This guide outlines three common and effective methods for this conversion: reduction with lithium aluminum hydride (LiAlH4), catalytic hydrogenation, and a milder reduction using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) with a titanium catalyst.

Introduction

4-Bromophenylethylamine serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The efficient and selective synthesis of this amine from readily available this compound is therefore of significant interest. The primary challenge in this synthesis is the chemoselective reduction of the nitrile group without affecting the aryl bromide, as the carbon-bromine bond can be susceptible to cleavage under certain reductive conditions (dehalogenation). The choice of reduction method will depend on factors such as available equipment, desired scale, and tolerance of other functional groups in more complex substrates.

Reaction Pathway

The overall synthetic transformation is the reduction of the nitrile group of this compound to a primary amine, yielding 4-bromophenylethylamine.

Caption: Chemical transformation of this compound to 4-bromophenylethylamine via different reduction methods.

Data Summary

The following table summarizes the quantitative data for the different synthesis methods. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.

| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Method 1 | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux | 4 - 16 | 70 - 85 | Potent reducing agent; requires anhydrous conditions and careful workup. |

| Method 2a | Catalytic Hydrogenation (Raney® Nickel) | Methanol/Ammonia (B1221849) | Room Temperature | 4 - 12 | 60 - 80 | Requires a hydrogen atmosphere and specialized high-pressure equipment. Potential for dehalogenation. |

| Method 2b | Catalytic Hydrogenation (Pd/C with additive) | Ethanol (B145695)/TEA | Room Temperature | 6 - 24 | 65 - 85 | Triethylamine (B128534) (TEA) is added to suppress dehalogenation. Requires a hydrogen atmosphere. |

| Method 3 | Hydrosilylation | THF | Room Temperature | 2 - 6 | 85 - 95 | Mild and efficient method with a good functional group tolerance.[1][2] |

Experimental Protocols

Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is a classic and effective way to reduce nitriles to primary amines. It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Distilled water

-

15% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether (or THF).

-

Cool the suspension to 0 °C using an ice bath.

-